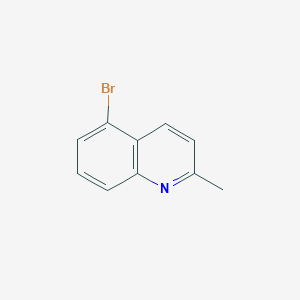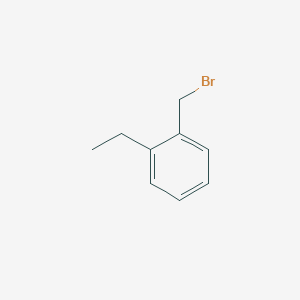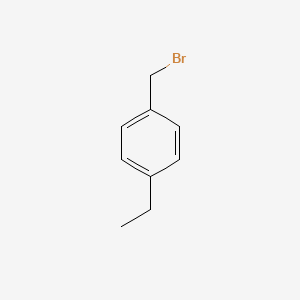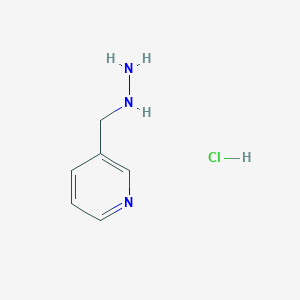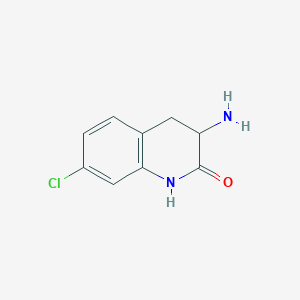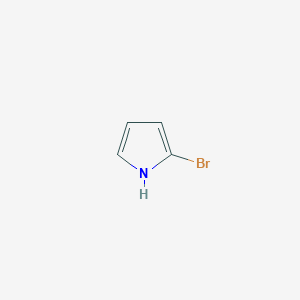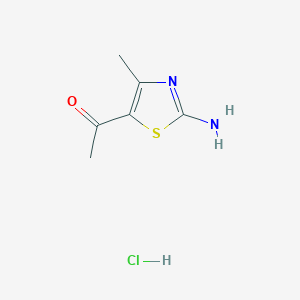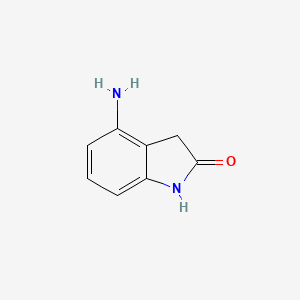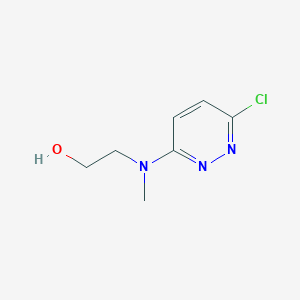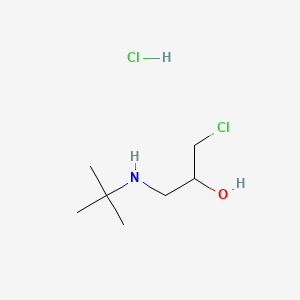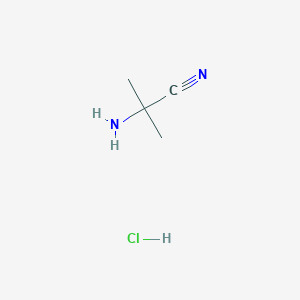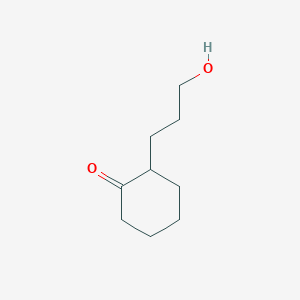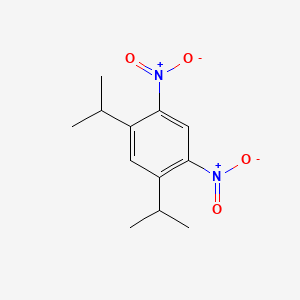
1,5-Diisopropyl-2,4-dinitrobenzene
Overview
Description
1,5-Diisopropyl-2,4-dinitrobenzene is an organic compound with the molecular formula C12H16N2O4. It is a derivative of dinitrobenzene, characterized by the presence of two isopropyl groups and two nitro groups attached to a benzene ring. This compound is typically a yellow solid that is soluble in organic solvents .
Mechanism of Action
Target of Action
It’s known that dinitrobenzenes, a group to which this compound belongs, often interact with various enzymes and proteins within the cell .
Mode of Action
It’s worth noting that dinitrobenzenes can undergo nucleophilic aromatic substitution reactions . This involves the displacement of a substituent on the aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .
Biochemical Pathways
It’s known that dinitrobenzenes can be involved in various metabolic pathways in bacteria . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Its molecular weight is252.27 , which could influence its absorption and distribution within the body.
Action Environment
It’s important to note that this compound is intended for research use only .
Biochemical Analysis
Biochemical Properties
1,5-Diisopropyl-2,4-dinitrobenzene plays a significant role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, leading to the depletion of glutathione levels in cells . This interaction is crucial as it affects the redox balance within the cell and can lead to oxidative stress.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the density and distribution pattern of microfilaments and microtubules in cells . These changes can impact cell structure and function, leading to various cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic aromatic substitution. This compound can form a Meisenheimer complex, a negatively charged intermediate, during the reaction . This interaction can lead to enzyme inhibition or activation and changes in gene expression, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained depletion of glutathione levels and persistent oxidative stress . These long-term effects can significantly impact cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . It is essential to determine the threshold levels to avoid toxicity and ensure safe usage in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, affecting the metabolic flux and levels of metabolites . These interactions can influence the overall metabolic state of the cell and lead to changes in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported through specific transporters or binding proteins, affecting its localization and accumulation within the cell . These factors play a significant role in determining the compound’s efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diisopropyl-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,5-diisopropylbenzeneThe reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Diisopropyl-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction typically requires a polar aprotic solvent and elevated temperatures.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted benzene derivatives where the nitro groups are replaced by nucleophiles.
Reduction: The major products are 1,5-diisopropyl-2,4-diaminobenzene and other partially reduced intermediates.
Scientific Research Applications
1,5-Diisopropyl-2,4-dinitrobenzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a model compound in the development of pharmaceuticals and in the study of drug metabolism.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Diisopropyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:
1,3-Dinitrobenzene: Lacks the isopropyl groups, making it less sterically hindered and more reactive towards nucleophiles.
1,4-Diisopropyl-2,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups, leading to different reactivity and properties.
2,4-Dinitrotoluene: Contains a methyl group instead of isopropyl groups, affecting its solubility and reactivity.
This compound is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
1,5-dinitro-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVNCAMWDHLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507392 | |
| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77256-78-1 | |
| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


